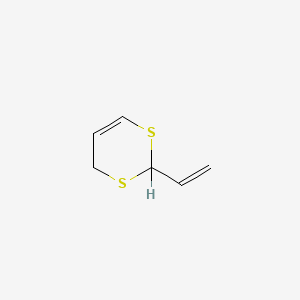

2-Vinyl-4H-1,3-dithiine

描述

Contextualization of 1,3-Dithiine Ring Systems

Heterocyclic compounds are a major class of organic molecules where at least one carbon atom in a ring has been replaced by a different element, known as a heteroatom. ijcrcps.com Organosulfur heterocycles, which incorporate sulfur atoms into their ring structures, are significant due to their diverse chemical properties and presence in many natural and synthetic substances.

Dithiins are a specific group within this category, characterized by an unsaturated six-membered ring containing four carbon and two sulfur atoms. smolecule.comfoodb.ca Depending on the relative positions of the sulfur atoms, they can exist as isomers, such as 1,2-dithiin (B8634647) and 1,4-dithiin. The 1,3-dithiine system, central to the compound of interest, features sulfur atoms at positions 1 and 3 of the ring. Unlike aromatic heterocycles such as thiophene, the 1,3-dithiine ring is non-planar and typically adopts a puckered conformation. scirp.org This structural feature is a key determinant of its reactivity and stability. The reactivity of saturated versions, like 1,3-dithianes, often involves their use as protecting groups for carbonyl compounds in organic synthesis, a role that highlights the unique chemistry imparted by the two sulfur atoms. ijcrcps.com

Significance of 2-Vinyl Substitution in Dithiine Frameworks

The attachment of a vinyl group (-CH=CH₂) to the 2-position of the 4H-1,3-dithiine ring is structurally and chemically significant. This vinyl group is integral to the primary formation pathway of the molecule itself. 2-Vinyl-4H-1,3-dithiine is formed naturally from the breakdown of allicin (B1665233), which decomposes to produce thioacrolein (B1219185) (H₂C=CHCH=S). wikipedia.org This reactive intermediate then undergoes a Diels-Alder reaction with another molecule of itself, acting as both the diene and the dienophile, to yield the isomeric vinyldithiins: 3-vinyl-4H-1,2-dithiin and 2-vinyl-4H-1,3-dithiin. wikipedia.org

The presence of the vinyl group, an unsaturated functional group, provides a site for further chemical reactions. It can participate as a dienophile in subsequent Diels-Alder reactions, allowing for the potential synthesis of more complex, dimeric structures. smolecule.com Furthermore, the specific placement of this vinyl group distinguishes this compound's chemical behavior and biological activity from its 1,2-dithiin isomer and other related organosulfur compounds found in garlic. smolecule.com At very high temperatures (above 400 °C), the compound can undergo a retro-Diels-Alder reaction, reverting to its thioacrolein precursor. wikipedia.org

Research Landscape and Gaps in Understanding this compound

The research landscape for this compound is largely centered on its identity as a natural product derived from garlic. smolecule.comwikipedia.org It is a principal component found in garlic oil macerates and stir-fried garlic. researchgate.netnih.gov Studies have optimized its synthesis from garlic by controlling parameters such as temperature and reaction time in an oil medium. researchgate.net One study identified a new garlic variety, BARI-3, as containing an exceptionally high percentage of this compound (78.15%). researchgate.net

Despite its established presence in a common food source, there are significant gaps in the scientific understanding of this compound. A literature review indicates that very few articles have been published specifically on this compound. foodb.ca It has been poorly investigated compared to other organosulfur compounds from garlic, such as S-allyl cysteine. researchgate.netnih.gov While some in-silico and in-vitro studies have explored its potential biological activities, including antioxidant effects and interactions with cellular pathways, a comprehensive body of research is lacking. researchgate.netnih.govmdpi.com Much of the existing knowledge is confined to its formation, identification in garlic extracts, and preliminary investigations into its biological effects, leaving its detailed chemical reactivity, physical properties, and potential applications relatively unexplored.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-ethenyl-4H-1,3-dithiine | nih.gov |

| Molecular Formula | C₆H₈S₂ | nih.govnist.gov |

| Molecular Weight | 144.258 g/mol | nist.gov |

| CAS Registry Number | 80028-57-5 | nist.gov |

| InChI Key | XUKBDTUPIIADOP-UHFFFAOYSA-N | foodb.canist.gov |

Table 2: Predicted Physical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Water Solubility | 0.16 g/L | foodb.ca |

| logP (Octanol/Water) | 2.1 - 2.37 | foodb.canih.gov |

| Polar Surface Area | 0 Ų | foodb.ca |

| Rotatable Bond Count | 1 | foodb.ca |

| Number of Rings | 1 | foodb.ca |

Structure

3D Structure

属性

IUPAC Name |

2-ethenyl-4H-1,3-dithiine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKBDTUPIIADOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1SCC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801000918 | |

| Record name | 2-Ethenyl-4H-1,3-dithiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801000918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80028-57-5 | |

| Record name | 2-Vinyl-[4H]-1,3-dithiin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80028-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinyl-4H-1,3-dithiin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080028575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenyl-4H-1,3-dithiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801000918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Vinyl-4H-1,3-dithiine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Precursor Chemistry of 2 Vinyl 4h 1,3 Dithiine

Strategies for the Construction of the 1,3-Dithiine Core

The foundational structure of 2-vinyl-4H-1,3-dithiine is the 1,3-dithiine ring, a six-membered heterocycle containing two sulfur atoms at positions 1 and 3. smolecule.com The construction of this core is a key step in the synthesis of its derivatives.

Cyclization Reactions for Dithiine Ring Formation

The synthesis of 1,3-dithiine and its derivatives can be achieved through various cyclization reactions. A common approach involves the reaction of a 1,3-dithiol with a suitable two-carbon electrophile. For instance, 1,3-propanedithiol (B87085) can react with carbonyl compounds in the presence of an acid catalyst to form 1,3-dithianes, which are saturated analogs of 1,3-dithiines. organic-chemistry.org Subsequent functionalization and elimination reactions can then introduce the necessary double bonds to form the 1,3-dithiine ring.

Another strategy involves the [3+2]-cyclization reactions of unsaturated phosphonites with thioketones to form 1,3-thiaphosphole (B14319606) rings, which highlights the diverse cyclization strategies available for sulfur-containing heterocycles. researchgate.net While not a direct synthesis of 1,3-dithiines, it demonstrates the principles of forming carbon-sulfur bonds in a cyclic system. Furthermore, the reaction of Fischer carbenes with 3H-1,2-dithiole-3-thiones can lead to the formation of 1,3-dithiin dithioortho esters, showcasing a ring expansion approach. mdpi.com

Incorporation of Vinyl Functionality during Dithiine Synthesis

The vinyl group can be introduced at the 2-position of the 1,3-dithiine ring through several methods. One conceptual approach is the reaction of a pre-formed 1,3-dithiine anion with a vinyl electrophile. Alternatively, a precursor already containing the vinyl group can be used in the cyclization reaction. For example, the reaction of acrolein with hydrogen sulfide (B99878) has been reported as a method to obtain vinyldithiins. ni.ac.rs

In a more biomimetic context, the formation of this compound is often a result of the decomposition of allicin (B1665233), where the vinyl group is inherent to the precursor molecule. wikipedia.org The thermal degradation of allicin leads to the formation of thioacrolein (B1219185), which then undergoes a Diels-Alder dimerization to yield both 2-vinyl-4H-1,3-dithiin and its isomer, 3-vinyl-4H-1,2-dithiin. smolecule.comwikipedia.org

Biosynthetic and Biomimetic Pathways Leading to this compound

The primary natural source of this compound is garlic (Allium sativum), where it is formed from the breakdown of sulfur-containing precursors. smolecule.commdpi.comwikipedia.org These pathways can be mimicked in laboratory settings to synthesize the compound.

Enzymatic Transformation of Alliin (B105686) and Related Sulfoxides

The biosynthesis of this compound begins with the enzymatic transformation of alliin, a cysteine sulfoxide (B87167) found in intact garlic cloves. mdpi.comni.ac.rs When garlic is crushed or cut, the enzyme alliinase comes into contact with alliin. mdpi.comni.ac.rs Alliinase, a pyridoxal (B1214274) phosphate-dependent enzyme, catalyzes the conversion of alliin into allyl sulfenic acid, pyruvic acid, and ammonia. mdpi.comni.ac.rs Two molecules of the highly reactive allyl sulfenic acid then spontaneously condense to form allicin. ni.ac.rs

| Precursor | Enzyme | Intermediate | Product |

| Alliin | Alliinase | Allyl sulfenic acid | Allicin |

Thermal and Catalytic Degradation of Allicin and Related Thiosulfinates

Allicin itself is an unstable compound and serves as the immediate precursor to this compound. ni.ac.rswikipedia.org The transformation of allicin into vinyldithiins is primarily a thermal process. smolecule.commdpi.com In the presence of non-polar organic solvents or oils, allicin decomposes to form thioacrolein (H₂C=CHCH=S) and 2-propenesulfenic acid. wikipedia.org Thioacrolein is a reactive diene that readily undergoes a Diels-Alder dimerization reaction with itself. smolecule.comwikipedia.org This dimerization leads to the formation of two isomeric vinyldithiins: 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin. ni.ac.rswikipedia.org Typically, 2-vinyl-4H-1,3-dithiin is the major product of this reaction. ni.ac.rsresearchgate.net At temperatures exceeding 400 °C, this process can be reversed, with the vinyldithiins undergoing a retro-Diels-Alder reaction to regenerate thioacrolein. wikipedia.org

Synthetically, 2-vinyl-4H-1,3-dithiin can be produced by refluxing allicin in a mixture of acetone (B3395972) and methanol (B129727). nih.gov

Role of Solvent and Temperature in Product Distribution

The conditions under which allicin degrades significantly influence the distribution of the resulting products. The formation of vinyldithiins is favored in non-polar solvents, such as hexane (B92381) or in oils. ni.ac.rsresearchgate.net In these environments, allicin transformation can yield approximately 70% vinyldithiins. ni.ac.rs Specifically, incubation of allicin in low-polarity solvents can result in a product mixture containing 51% 2-vinyl-4H-1,3-dithiin and 19% 3-vinyl-4H-1,2-dithiin. researchgate.net

Temperature is another critical factor. The synthesis of 2-vinyl-4H-1,3-dithiin is often achieved by heating allicin. nih.govresearchgate.net Studies have shown that the optimal temperature for the synthesis of 2-vinyl-4H-1,3-dithiin in a garlic mustard oil macerate is approximately 77.51°C, with a reaction time of 2.22 hours. researchgate.net In contrast, the formation of another allicin degradation product, ajoene, is favored at lower temperatures, around 55°C. researchgate.net Increasing the temperature generally accelerates the degradation of allicin. nih.gov For instance, heating garlic paste at 95°C leads to a decrease in the content of 2-vinyl-4H-1,3-dithiin, suggesting it may undergo further reactions at higher temperatures. nih.gov The choice of solvent also plays a role, with different solvents like acetonitrile, acetone, methanol, and chloroform (B151607) affecting the rate of allicin transformation. nih.gov

| Condition | Major Products | Minor Products | Reference |

| Allicin in non-polar solvents (e.g., n-hexane) or oil | Vinyldithiins (~70%) | Dialk(ene)yl-sulfides (~18%) | ni.ac.rs |

| Allicin in low polarity solvents | 2-vinyl-4H-1,3-dithiin (51%) | 3-vinyl-4H-1,2-dithiin (19%), Ajoene (12%), Sulfides (18%) | researchgate.net |

| Allicin in methanol | Ajoene, Vinyldithiins | Diallyl trisulfide (8%) | researchgate.net |

| Garlic mustard oil macerate at 77.51°C for 2.22 hours | 2-vinyl-4H-1,3-dithiin | Ajoene | researchgate.net |

| Garlic mustard oil macerate at 55°C for 4.5 hours | Ajoene | 2-vinyl-4H-1,3-dithiin | researchgate.net |

Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient pathways to complex heterocyclic structures, often with reduced reaction times and higher yields compared to traditional methods. unimi.it These catalytic systems, employing metals like copper, platinum, and ruthenium, are widely used for constructing a variety of heterocycles. unimi.it However, based on a review of the available scientific literature, specific methodologies detailing the direct synthesis of this compound using transition metal catalysts are not extensively documented. While the synthesis of other sulfur-containing heterocycles, such as 1,4-dithiins and thiazines, has been achieved using catalysts like Rhodium(II) acetate (B1210297) and Copper(II) triflate, these methods have not been explicitly applied to the synthesis of this compound. mit.eduuzh.ch The primary described route to this compound remains the decomposition of allicin. wikipedia.orgni.ac.rs

Green Chemistry Approaches to this compound Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds to develop more sustainable and environmentally friendly processes. researchgate.netijpsjournal.com These approaches focus on advantages such as accelerated reaction rates, higher yields, milder reaction conditions, and the reduction or elimination of hazardous solvents. ijpsjournal.com For the synthesis of this compound, methods such as microwave and ultrasound assistance have been explored, primarily in the context of transforming its natural precursor, allicin. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, noted for significantly accelerating reaction times and improving yields for the synthesis of various heterocyclic compounds. researchgate.netijpsjournal.comrsc.org The application of microwave irradiation has been shown to be an effective method for promoting the transformation of allicin into its various derivatives, including this compound. nih.gov

Research has demonstrated that the transformation of allicin is considerably faster under microwave irradiation compared to conventional heating methods or ultrasound assistance. nih.gov In one study, a mixture of pharmacologically active compounds, including (E)-ajoene, (Z)-ajoene, 3-vinyl-4H-1,2-dithiin, diallyl disulfide, and this compound, was successfully isolated following the microwave-assisted transformation of synthetic allicin. nih.gov The optimal conditions identified in this research involved using methanol as the solvent at a temperature of 55°C. nih.gov Another study also highlighted that microwave irradiation could increase the yield of vinyldithiins from fresh garlic by 3.6-fold compared to conventional extraction. researchgate.net

| Precursor | Energy Source | Solvent/Medium | Temperature | Key Findings | Isolated Products | Source |

|---|---|---|---|---|---|---|

| Synthetic Allicin | Microwaves | Methanol | 55°C | Faster transformation than conventional or ultrasound methods. Optimal method based on kinetic parameters. | This compound, (E)-Ajoene, (Z)-Ajoene, 3-Vinyl-4H-1,2-dithiin, Diallyl disulfide | nih.gov |

| Garlic (in oil) | Microwaves | Olive or Sunflower Oil | 37°C | 3.6-fold increase in vinyldithiin yield compared to conventional methods. | Vinyldithiins (mixture) | researchgate.net |

Ultrasound-assisted synthesis and extraction is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactions and isolation processes. nih.gov This method has been applied to the extraction of bioactive compounds from garlic and the transformation of allicin, leading to the formation of this compound. nih.govuliege.be

Studies have shown that the application of ultrasound can influence the transformation of allicin, although it is generally less rapid than microwave-assisted methods. nih.gov Ultrasound-assisted extraction (UAE) is recognized as a novel method that can improve the yield of bioactive compounds from plant materials compared to traditional techniques. nih.govnih.gov Specifically, ultrasound has been used for the isolation of sensitive aroma compounds from garlic, which include vinyldithiins. acs.org While effective at promoting the formation of dithiin derivatives from allicin, the efficiency of ultrasound may be lower than that of microwave irradiation for the same purpose. nih.gov

| Process | Precursor/Source | Energy Source | Key Findings | Relevance | Source |

|---|---|---|---|---|---|

| Transformation | Synthetic Allicin | Ultrasound | Transformation is slower than with microwave assistance but faster than conventional methods at room temperature. | Demonstrates an alternative green method for allicin conversion. | nih.gov |

| Extraction | Garlic (Allium sativum) | Ultrasound | Effective for isolating sensitive aroma compounds, including vinyldithiins. | Provides a method for obtaining this compound from its natural source. | uliege.beacs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Vinyl 4h 1,3 Dithiine

Electrophilic Additions and Cycloaddition Reactions of the Vinyl Moiety

The carbon-carbon double bond of the vinyl group is a site of high electron density, making it susceptible to attack by electrophiles. For the isomeric compound, 3-vinyl-4H-1,2-dithiin, it has been noted that the double bond in the vinyl group is susceptible to electrophilic addition reactions. evitachem.com This reactivity is expected to be similar for 2-Vinyl-4H-1,3-dithiine.

The most significant cycloaddition reaction involving this compound is the Diels-Alder reaction, which is fundamental to its own formation. This compound and its isomer, 3-vinyl-4H-1,2-dithiin, are formed from the decomposition of allicin (B1665233), a compound found in garlic. wikipedia.org Allicin breaks down to form thioacrolein (B1219185) (H₂C=CHCH=S), a reactive diene. wikipedia.org Two molecules of thioacrolein can then undergo a [4+2] cycloaddition (dimerization) to yield the two isomeric vinyldithiins. wikipedia.orguliege.be In this reaction, one molecule of thioacrolein acts as the diene and the other acts as the dienophile. The formation of the 1,3-dithiin isomer involves a "head-to-tail" dimerization. researchgate.net

Conversely, at elevated temperatures (above 400 °C), this compound can undergo a retro-Diels-Alder reaction, decomposing back into thioacrolein. wikipedia.orgsmolecule.com

The vinyl group can also act as a dienophile in Diels-Alder reactions with other dienes. smolecule.com Furthermore, the precursor thioacrolein can be trapped by other dienophiles. In a study of a fluorinated analog of allicin, the intermediate 2-fluorothioacrolein was trapped with ethyl acrylate, a dienophile, to form the corresponding Diels-Alder adducts. mdpi.com This demonstrates the potential for the vinyl dithiin precursor to react with various dienophiles, and by extension, suggests that this compound itself could participate in cycloadditions where it serves as the dienophile.

Oxidative Transformations of the Dithiine Ring System

The sulfur atoms in the 1,3-dithiine ring are in a low oxidation state (-2) and can be readily oxidized. Generally, sulfides can be oxidized to sulfoxides and subsequently to sulfones. organic-chemistry.org This transformation is a common reaction pathway for organosulfur compounds. The oxidation of 1,4-dithiins to their corresponding sulfones (tetroxides) can be achieved using reagents like perbenzoic acid. beilstein-journals.org For 1,3-dithianes, various oxidizing agents such as potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (RCOOOH), and halogens (I₂, Br₂, Cl₂) are known to effect oxidation. organic-chemistry.org

Formation of Sulfoxides and Sulfones

The oxidation of the sulfur atoms in the this compound ring would lead to the formation of the corresponding sulfoxides and sulfones. The reaction can be controlled to yield either the mono- or di-sulfoxide, or the more highly oxidized sulfone derivatives. While specific studies detailing the oxidation of this compound are not prevalent in the reviewed literature, the general reactivity of similar structures provides a strong basis for this expected transformation. For instance, the oxidation of 1,3-dithiolanes to their monosulfoxides is a known process, which can then undergo further reactions like ring expansion. journals.co.za The synthesis of various sulfoxide (B87167) compounds from sulfides is often achieved using oxidizing agents under specific conditions, such as photocatalysis in the presence of oxygen. google.com The resulting vinyl sulfones are known to be reactive Michael acceptors. mdpi.com

Reductive Transformations of the Vinyl Group and Dithiine Core

The vinyl group and the dithiine ring can undergo reduction under various conditions. The most common reduction of a vinyl group is catalytic hydrogenation.

Vinyl Group Reduction: The carbon-carbon double bond of the vinyl group can be reduced to a single bond, converting the vinyl moiety into an ethyl group. This is typically achieved through catalytic hydrogenation, using molecular hydrogen (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgtcichemicals.com This reaction is highly efficient for converting vinyl groups to their saturated counterparts and is a standard transformation in organic synthesis. mdpi.com For example, the product of the reduction of this compound would be 2-Ethyl-4H-1,3-dithiine.

Dithiine Core Reduction: Reduction of the dithiine ring is more complex. Strong reducing conditions can lead to the cleavage of the carbon-sulfur bonds, a process known as desulfurization. Reagents like Raney Nickel are commonly used for the reductive desulfurization of thioacetals (like 1,3-dithianes), which cleaves the C-S bonds and replaces them with C-H bonds, ultimately removing the sulfur from the molecule. organic-chemistry.org Milder reducing agents might selectively reduce the C=C bond within the dithiine ring without cleaving the C-S bonds. For example, 1,3-dithianes are generally stable to reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). organic-chemistry.org

Nucleophilic Substitution Reactions Involving the Vinyl Group

While a simple vinyl group is not typically susceptible to nucleophilic substitution, it can undergo nucleophilic conjugate addition (a Michael-type reaction) if activated by an electron-withdrawing group. masterorganicchemistry.com In the case of this compound, the dithiine ring itself is not strongly electron-withdrawing.

However, if the sulfur atoms in the dithiine ring are oxidized to sulfones, the situation changes dramatically. The resulting vinyl sulfone moiety is a potent Michael acceptor. mdpi.comacs.org The strongly electron-withdrawing sulfone group polarizes the vinyl group, making the terminal carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors) such as amines, thiols, and enolates. mdpi.commasterorganicchemistry.comresearchgate.net

The general mechanism for a base-catalyzed thia-Michael addition involves the deprotonation of a thiol to form a thiolate anion, which then attacks the β-carbon of the activated alkene. mdpi.com A similar mechanism would apply to this compound-1,1,3,3-tetroxide, leading to a variety of functionalized derivatives.

Studies on Reaction Kinetics and Thermodynamics

Studies on the kinetics and thermodynamics of reactions involving this compound provide insight into the stability and formation pathways of the molecule.

The formation of vinyldithiins from allicin decomposition is a thermodynamically driven process. Computational studies on the self-dimerization of thioacrolein have shown that the formation of the "head-to-tail" 1,3-dithiin dimers is kinetically favored over the "head-to-head" 1,2-dithiin (B8634647) isomers. researchgate.net However, the 1,2-dithiin isomers are often found to be thermodynamically more stable. researchgate.net

The synthesis of this compound from garlic is highly dependent on reaction conditions, which is a reflection of the underlying kinetics. One study optimized the synthesis and found that the maximum yield was achieved at a temperature of 77.51 °C with a reaction time of 2.22 hours in mustard oil. rsc.org Another study investigating the transformation of allicin found that microwave-assisted synthesis in methanol (B129727) at 55°C was an optimal method based on kinetic parameters, yielding 2-vinyl-4H-1,3-dithiin among other products. grafiati.com

The retro-Diels-Alder reaction, which regenerates thioacrolein from this compound, is known to occur at high temperatures (above 400 °C), indicating a significant activation energy barrier for this process. wikipedia.orgsmolecule.com

The table below summarizes the optimized synthesis conditions found in a study, which reflect the kinetic favorability under specific parameters.

| Compound | Optimal Temperature (°C) | Optimal Time (hours) | Optimal Garlic:Oil Ratio (w/v) | Predicted Yield (µg/mL) |

|---|---|---|---|---|

| 2-Vinyl-4H-1,3-dithiin | 77.51 | 2.22 | 1:2.25 | 4806.11 |

Kinetic Analysis of Allicin Transformation to this compound

The formation of this compound is a significant transformation pathway of allicin, particularly under specific conditions. Allicin, a reactive and unstable compound, degrades to form various organosulfur compounds, including the more stable vinyldithiins. ni.ac.rswikipedia.org This transformation is influenced by factors such as temperature, pH, and the solvent environment. frontiersin.org

The decomposition of allicin into vinyldithiins, including 2-vinyl-4H-1,3-dithiin and its isomer 3-vinyl-4H-1,2-dithiin, is prominent in non-polar organic solvents like hexane (B92381) or in oil. ni.ac.rsresearchgate.net This process involves the thermal degradation of allicin. iajps.comsmolecule.com The proposed mechanism suggests that allicin first decomposes into 2-propenesulfenic acid and thioacrolein. wikipedia.org Subsequently, thioacrolein undergoes a Diels-Alder dimerization to form the vinyldithiin isomers. wikipedia.orgiajps.com Notably, 2-vinyl-4H-1,3-dithiin is typically the major product of this transformation, while 3-vinyl-4H-1,2-dithiin is formed as a by-product. ni.ac.rsresearchgate.net

Kinetic studies have revealed that the rate of allicin transformation is accelerated by an increase in temperature. nih.gov For instance, research investigating the effects of conventional heating, ultrasound, and microwaves found that microwave-assisted transformation was the fastest. nih.gov The study also highlighted that the degradation of allicin follows specific kinetic parameters that are dependent on the solvent and temperature. nih.govresearchgate.net

The stability of allicin is also pH-dependent. An increase in pH from 4.0 to 6.0 has been shown to increase the rate of allicin decomposition. frontiersin.org Conversely, at a pH below 3.6, the formation of thiosulfinates like allicin is inhibited. frontiersin.org The optimal pH for the formation of vinyldithiin isomers has been reported to be around 6.5. frontiersin.org

In oil macerates of garlic, vinyldithiins, particularly 2-vinyl-4H-1,3-dithiin, are found in significant amounts. iajps.com When incubated at room temperature in such oil-based preparations, allicin transformation can yield approximately 70-80% vinyldithiins. jmb.or.kr

Interactive Data Table: Factors Influencing Allicin Transformation to Vinyldithiins

| Factor | Condition | Effect on Transformation | Primary Vinyldithiin Product | Reference |

| Solvent | Non-polar (e.g., hexane, oil) | Promotes formation of vinyldithiins | 2-Vinyl-4H-1,3-dithiin | ni.ac.rsresearchgate.net |

| Temperature | Increase | Accelerates allicin transformation | Not specified | nih.gov |

| pH | 4.0 - 6.0 | Increases rate of allicin decomposition | Not specified | frontiersin.org |

| pH | 6.5 | Maximum formation of vinyldithiins | 2-Vinyl-4H-1,3-dithiin & 3-Vinyl-4H-1,2-dithiin | frontiersin.org |

| Method | Microwaves (vs. conventional/ultrasound) | Faster transformation | Not specified | nih.gov |

Theoretical and Computational Studies on 2 Vinyl 4h 1,3 Dithiine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. DFT is particularly well-suited for studying organosulfur compounds.

For dithiin systems, DFT calculations are used to predict geometric parameters, such as bond lengths and angles, and to understand conformational preferences. For instance, studies on related dithiin derivatives show that the six-membered dithiin ring typically adopts a non-planar conformation to alleviate the steric strain between the large sulfur atoms. vulcanchem.com DFT calculations for a substituted 1,2-dithiin (B8634647) predict sulfur-sulfur bond lengths of approximately 2.05 Å and C-S-C bond angles around 99°, values which are characteristic of this class of heterocycles. vulcanchem.com Although specific DFT studies exclusively focused on 2-vinyl-4H-1,3-dithiine are not extensively published, the methodology is widely applied to its formation reactions. researchgate.netnih.gov Calculations at the DFT level, often using the B3LYP functional, are employed to determine the relative energies of reactants, products, and transition states, thereby mapping out the energetic landscape of the reactions that produce dithiins. researchgate.netmdpi.com

Table 1: Representative Computed Properties for Dithiin-type Heterocycles Based on DFT Calculations (Note: This table is illustrative, based on data for related compounds, as a dedicated computational dataset for this compound is not readily available in published literature.)

| Property | Typical Calculated Value | Significance |

| C-S Bond Length | 1.75 - 1.85 Å | Indicates the nature of the carbon-sulfur bond. |

| S-C-S Bond Angle | ~112-116° (for 1,3-dithiins) | Defines the geometry around the sulfur atoms. |

| Ring Conformation Energy | Varies (e.g., <12 kJ/mol for 1,4-dithiin inversion) beilstein-journals.orgbeilstein-journals.org | Determines the flexibility and preferred shape of the ring. |

| HOMO-LUMO Gap | Varies | Relates to electronic transitions and chemical reactivity. |

This table is generated for illustrative purposes based on findings for related dithiin structures.

Ab initio (Latin for "from the beginning") molecular orbital calculations are another class of quantum chemical methods. Unlike DFT, which relies on a functional of the electron density, ab initio methods solve the Hartree-Fock equations, which explicitly account for electron exchange. These methods can be systematically improved by including electron correlation effects, leading to very high accuracy, albeit at a greater computational expense.

Historical and foundational theoretical studies on parent dithiin rings have utilized ab initio approaches to investigate their structure and conformation. tandfonline.com For example, such calculations have been used to study the inversion of the 1,4-dioxane (B91453) ring, a related oxygen-containing heterocycle, by characterizing its chair and twist-boat conformations and the transition states connecting them. researchgate.net For the 1,4-dithiin ring system, ab initio studies have been crucial in establishing that the molecule favors a non-planar boat structure. tandfonline.com These foundational studies confirm that such methods are well-suited to describe the fundamental electronic and structural properties of the dithiin core present in this compound.

Density Functional Theory (DFT) Applications

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its reactivity. Conformational analysis defines the stable spatial arrangements of the atoms, while molecular dynamics simulations model their movements over time.

The 1,3-dithiin ring, like its isomers, is not planar. Theoretical studies on the parent 1,4-dithiin show it adopts a non-planar, boat-like conformation which can rapidly interconvert via a planar transition state. beilstein-journals.orgbeilstein-journals.org The energy barrier for this inversion is quite low, suggesting conformational flexibility. beilstein-journals.orgbeilstein-journals.org For this compound, the ring is expected to adopt a half-chair or sofa conformation, which is typical for dihydro-heterocycles of this type. The vinyl substituent at the C2 position can exist in different orientations relative to the ring, leading to various rotamers (rotational isomers) with small energy differences between them. DFT calculations on substituted dithiins have been used to predict that substituents will orient themselves to minimize steric hindrance. vulcanchem.com

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of this compound. MD simulations use classical mechanics to model the vibrations, rotations, and conformational changes of a molecule over a period of time, providing a view of its flexibility and interactions with its environment. While comprehensive MD studies on this specific molecule are not widely available, the methodology is often applied to organosulfur compounds to understand their behavior in biological systems. researchgate.net Such simulations could model the rotation of the vinyl group and the inversion of the dithiin ring, offering a more complete picture of its structural dynamics.

Computational Modeling of Reaction Pathways and Transition States

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. This compound and its isomer, 3-vinyl-4H-1,2-dithiin, are known to form from the decomposition of allicin (B1665233), which generates a highly reactive intermediate: thioacrolein (B1219185). mdpi.com These dithiins are the products of a hetero-Diels-Alder dimerization of two thioacrolein molecules. mdpi.com

In this reaction, one thioacrolein molecule acts as the diene component, and the other acts as the dienophile (the heterodiene). The regioselectivity of this dimerization determines which isomer is formed:

Head-to-tail dimerization leads to the formation of this compound.

Head-to-head dimerization leads to the formation of 3-vinyl-4H-1,2-dithiin.

Computational studies, primarily using DFT, have been instrumental in explaining the observed product distribution. researchgate.net These calculations show that the formation of both dithiin isomers is kinetically controlled, meaning the product ratio is determined by the relative heights of the activation energy barriers of the competing transition states, rather than the thermodynamic stability of the final products. researchgate.netnih.gov

Calculations on the dimerization of thioacrolein indicate that the head-to-tail pathway to form the 1,3-dithiin has a lower activation energy barrier than the head-to-head pathway. researchgate.net This kinetic preference explains why this compound is a major product of this reaction.

Table 2: Illustrative Computational Energetics for the Dimerization of Thioacrolein (Based on findings reported in the literature for α,β-unsaturated thiocarbonyls) researchgate.net

| Reaction Pathway | Product | Relative Activation Energy | Thermodynamic Stability |

| Head-to-Tail Dimerization | This compound | Kinetically favored (Lower Barrier) | Slightly less stable |

| Head-to-Head Dimerization | 3-Vinyl-4H-1,2-dithiin | Kinetically disfavored (Higher Barrier) | Slightly more stable |

This table summarizes the general findings from DFT studies on thioacrolein dimerization. researchgate.net

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical studies allow chemists to establish clear relationships between a molecule's structure and its chemical reactivity. For this compound, computational models provide insight into how its electronic and structural features govern its behavior.

The reactivity of the dithiin ring is influenced by what is sometimes described as a pseudoaromatic S-C=C-S system, where extensive conjugation exists between the sulfur lone pairs and the vinyl bond. beilstein-journals.orgbeilstein-journals.org This electronic feature influences the sites of electrophilic or nucleophilic attack. Furthermore, theoretical calculations on various α,β-unsaturated thiocarbonyls show a direct structure-reactivity relationship: the nature of the substituents on the thiocarbonyl precursor directly influences the selectivity of the dimerization, determining whether a 1,3-dithiin, a 1,2-dithiin, or a different type of heterocycle is formed. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another application of theoretical descriptors. researchgate.net In QSAR, various computed properties (such as electronic parameters, steric factors, and hydrophobicity) are correlated with observed activity, such as biological efficacy. While often used in drug discovery, the same principles apply to chemical reactivity. Computed descriptors for this compound, such as its molecular weight, partition coefficient (XLogP3-AA), and hydrogen bond donor/acceptor counts, are readily available from databases and can be used to predict its physical and chemical behavior. nih.govfoodb.ca These theoretical parameters provide a quantitative basis for understanding and predicting the molecule's reactivity.

Advanced Analytical Strategies for Characterization and Quantification of 2 Vinyl 4h 1,3 Dithiine

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analysis of 2-vinyl-4H-1,3-dithiine, enabling its separation from complex matrices and subsequent detection.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

Research has successfully utilized GC-MS to identify this compound in various samples. For instance, it has been detected in dry fermented sausages where garlic is used as an ingredient. unav.edu In these analyses, identification is typically confirmed by comparing the obtained mass spectra with established libraries, such as the WILEY or NIST libraries, and by comparing retention indices with literature values. unav.edunih.gov The compound has also been identified in the essential oils of garlic mustard (Alliaria petiolata) after autolysis, where it was found to be a minor component. srce.hr Furthermore, studies on the thermal degradation of allyl isothiocyanate in aqueous solutions have identified 2-vinyl-4H-1,3-dithiin as one of the resulting volatile compounds. ucanr.edunih.gov It is important to note that some studies suggest that this compound can be an artifact formed from the thermal decomposition of allicin (B1665233) during GC analysis. nih.gov

| Matrix | Extraction/Analysis Method | Key Findings | Reference |

|---|---|---|---|

| Dry Fermented Sausage (Chorizo) | Likens-Nickerson extraction, GC-MS | Identified as a volatile sulfur compound derived from garlic. | unav.edu |

| Garlic Mustard (Alliaria petiolata) | Hydrodistillation, GC-MS | Detected at 0.3% in oil from autolyzed plant material. | srce.hr |

| Thermally Degraded Allyl Isothiocyanate | Methylene chloride extraction, GC-MS | Identified as a degradation product. | ucanr.edunih.gov |

| Human Urine | Solvent-assisted flavor evaporation (SAFE), HRGC-MS | Screened as a potential garlic metabolite. | mdpi.comnih.gov |

High-performance liquid chromatography (HPLC) is a premier technique for the quantification of less volatile or thermally unstable compounds. Unlike GC, HPLC separates compounds in a liquid phase, avoiding the high temperatures that can degrade sensitive molecules like allicin and its transformation products.

HPLC has been instrumental in quantifying this compound in various garlic preparations. A validated normal-phase HPLC method has been developed for the simultaneous analysis of six major oil-soluble organosulfur compounds in garlic macerated oil, including this compound. oup.com This method demonstrated excellent linearity and recovery, proving suitable for quality evaluation. oup.com In another study, HPLC was used to quantify the yield of this compound in garlic mustard oil macerates, where concentrations were found to range from 3474.06 to 6259.02 µg/mL of oil. tandfonline.com This research optimized preparation conditions to maximize the yield, achieving an experimental value of 4363.27 ± 32.50 µg/mL under specific heating conditions. tandfonline.comresearchgate.net Additionally, a novel method combining dispersive liquid-liquid microextraction (DLLME) with HPLC-UV detection was developed for the determination of several organosulfur compounds, including this compound, in cooked garlic, blood plasma, and digestive fluids. conicet.gov.ar

| Matrix | Method | Key Quantitative Findings | Reference |

|---|---|---|---|

| Garlic Macerated Oil | Normal-Phase HPLC | Method validated for quantification; good linearity (r > 0.999) and recovery (80.23–106.18%). | oup.com |

| Garlic Mustard Oil Macerate | HPLC | Yields ranged from 3474.06-6259.02 µg/mL. Optimized conditions yielded 4363.27 ± 32.50 µg/mL. | tandfonline.comresearchgate.netfigshare.com |

| Cooked Garlic, Biological Fluids | DLLME-HPLC-UV | Method developed for extraction and determination with extraction recoveries between 80-106%. | conicet.gov.ar |

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is particularly useful for identifying compounds in complex mixtures without the need for high temperatures.

LC-MS has been effectively used to identify this compound in garlic-based products. In studies of garlic mustard oil macerates, LC-MS analysis confirmed the presence of this compound as a major organosulfur compound alongside ajoene. tandfonline.comfigshare.com The mass spectrum for this compound in these analyses showed a characteristic peak at a mass-to-charge ratio (m/z) of 145. researchgate.net Similarly, research on the thermal degradation of allyl isothiocyanate employed LC-MS with an atmospheric-pressure chemical ionization (APCI) interface to analyze the aqueous phase of the reaction mixture, identifying N,N′-diallylthiourea as the major product, while GC-MS was used for the volatile extracts containing this compound. ucanr.edunih.gov

Selected-ion flow-tube mass spectrometry (SIFT-MS) is a real-time analytical technique for direct headspace analysis of volatile compounds. It utilizes soft chemical ionization with selected reagent ions (like H₃O⁺, NO⁺, and O₂⁺) to rapidly identify and quantify volatiles without prior sample preparation or chromatographic separation. ives-technicalreviews.eu

SIFT-MS has been applied to study garlic volatiles, including this compound. tubitak.gov.tr In a study comparing different garlic varieties, SIFT-MS was used to measure the headspace concentration of various sulfur compounds. tubitak.gov.tr Another study used SIFT-MS to evaluate the deodorizing effect of yogurt on garlic volatiles, where this compound (analyzed as a mixture with its isomer 3-vinyl-4H-1,2-dithiin) was one of the key compounds monitored. mdpi.com The technique allows for high-throughput screening and can provide immediate feedback on the volatile profile of a sample. ives-technicalreviews.eumdpi.com

| Application | Reagent Ion / Product Ion (m/z) | Key Findings | Reference |

|---|---|---|---|

| Deodorization of Garlic Volatiles | NO+ / 144 | Monitored the reduction of 2-vinyl-4H-1,3-dithiin headspace concentration by yogurt. | mdpi.comresearchgate.net |

| Comparison of Garlic Varieties | Not specified | Measured in the headspace of different garlic varieties for classification and quality control. | tubitak.gov.tr |

Liquid Chromatography-Mass Spectrometry (LCMS) for Compound Identification

Spectroscopic Techniques for Structural Elucidation in Research Contexts

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural confirmation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound by probing the magnetic properties of atomic nuclei.

In the context of this compound, ¹H NMR and ¹³C NMR spectra provide definitive proof of its structure. nih.gov ¹H NMR spectroscopy can be used to confirm the presence and connectivity of the vinyl group and the protons within the dithiine ring. rsc.org For example, the chemical shifts and coupling patterns of the allylic and vinylic protons are characteristic of the compound's structure. rsc.org While specific research articles detailing the full NMR assignment of this compound are often part of broader studies, the technique is cited as essential for the structural verification of related synthesized and isolated sulfur compounds from Allium species. tum.deaaspjournal.org The data available in spectral databases confirms the use of NMR for its characterization. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed in the characterization and quantification of this compound. The method relies on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, with the absorbance being proportional to its concentration. This technique is frequently used alongside other methods like Gas Chromatography-Mass Spectrometry (GC-MS) for comprehensive analysis. researchgate.netconicet.gov.ar

In practical applications, such as the analysis of plant extracts containing this compound, a standard procedure involves initial sample preparation to ensure clarity and appropriate concentration. ijat-aatsea.com For instance, an extract might be centrifuged for approximately 10 minutes at 3000 rpm and subsequently filtered. The resulting filtrate is then diluted, often in a 1:10 ratio with the extraction solvent, to bring the analyte concentration into an optimal range for measurement. ijat-aatsea.com The prepared sample is then scanned across a wide range of wavelengths, typically from 200 to 800 nm, using a spectrophotometer to identify all absorbance peaks. ijat-aatsea.com

Table 1: UV-Vis Spectral Data for a Garlic (Allium sativum) Extract Containing this compound

| Wavelength (nm) | Absorbance | Wavelength (nm) | Absorbance |

|---|---|---|---|

| 202 | 4.694 | 254 | 10.000 |

| 204 | 4.596 | 256 | 10.000 |

| 209 | 10.000 | 258 | 10.000 |

| 224 | 10.000 | 261 | 5.682 |

| 226 | 5.013 | 264 | 5.494 |

| 228 | 4.936 | 266 | 6.553 |

| 230 | 4.573 | 269 | 10.000 |

| 234 | 4.623 | 274 | 10.000 |

| 236 | 4.647 | 276 | 10.000 |

| 238 | 4.704 | 278 | 10.000 |

| 241 | 4.666 | 281 | 5.447 |

| 251 | 5.076 | ||

| 252 | 6.038 |

Data derived from a mixed extract; peaks are not exclusive to this compound. ijat-aatsea.com

Optimized Extraction and Sample Preparation Methodologies for Research Matrices

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a modern and efficient sample preparation technique that has been successfully optimized for the extraction and determination of this compound from various complex matrices. conicet.gov.ar This method, often coupled with High-Performance Liquid Chromatography (HPLC) with a UV detector, provides a reliable, precise, and accurate approach for quantifying organosulfur compounds. conicet.gov.ar

The DLLME procedure involves the rapid injection of a mixture of an extraction solvent and a dispersant solvent into an aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area between the extraction solvent and the aqueous phase, which facilitates the rapid transfer of analytes. In a study optimizing this method for several organosulfur compounds including this compound, an experimental design approach identified the optimal conditions for maximum extraction efficiency. conicet.gov.ar The method has been successfully applied to determine the compound in cooked garlic samples, as well as in biological fluids like blood plasma and digestive fluids. conicet.gov.ar

Table 2: Optimized Parameters for DLLME of this compound and Related Organosulfur Compounds

| Parameter | Optimal Condition |

|---|---|

| Extraction Solvent | Chloroform (B151607) |

| Extraction Solvent Volume | 600 µL |

| Dispersant Solvent | Acetonitrile |

| Coupled Analytical Method | HPLC-UV |

| Extraction Recoveries | 80% - 106% |

Based on a study optimizing for a range of organosulfur compounds. conicet.gov.ar

Hydrodistillation and Autolysis Methodologies

Hydrodistillation is a traditional and widely used method for extracting volatile compounds, including this compound, from plant materials. The process typically involves heating the plant material in water, which causes the volatile components to evaporate along with steam. The vapor is then condensed and collected. The efficiency of this extraction can be significantly influenced by pre-treatment of the plant material, particularly by a process called autolysis. srce.hr

Autolysis involves allowing the crushed or chopped plant material to stand for a period at a controlled temperature (e.g., 27 ±2 °C for 3 hours) before distillation. researchgate.net This allows endogenous enzymes, such as alliinase in garlic and related species, to act on precursor compounds (S-alk(en)yl cysteine sulphoxides) to form volatile sulfur compounds, including this compound. srce.hrresearchgate.net Research on garlic mustard (Alliaria petiolata) demonstrated that hydrodistillation of autolyzed plant material yielded this compound, which constituted 0.3% of the resulting essential oil. srce.hr This compound was found in the oil from autolyzed material but was present in much smaller amounts, if at all, in oils from fresh or dried, non-autolyzed plants. srce.hr This highlights the critical role of the enzymatic autolysis step in the formation and subsequent extraction of this compound.

Table 3: Effect of Autolysis on Volatile Yield from Garlic Mustard (Alliaria petiolata) via Hydrodistillation

| Plant Material Pre-treatment | Total Volatile Yield (mg/kg) | Presence of this compound |

|---|---|---|

| Fresh Material (No Autolysis) | 138.0 | Not specified/minor |

| Fresh Material (With Autolysis) | 280.3 | Identified (0.3% of oil) srce.hr |

| Dried Material | 197.1 | Not specified/minor |

Data from hydrodistillation in a Clevenger-type apparatus. srce.hr

Chemical Transformations and Genesis in Complex Biological Matrices

Formation Pathways in Allium Species (e.g., Allium sativum, Allium victorialis, Alliaria petiolata)

The primary pathway to the formation of 2-vinyl-4H-1,3-dithiine begins with the enzymatic transformation of stable precursor compounds found within the cells of several Allium species and the Brassicaceae family.

In Allium sativum (garlic), the process is initiated when the cloves are crushed, chopped, or otherwise damaged. wikipedia.org This mechanical action releases the enzyme alliinase from its compartment, allowing it to interact with the substrate S-allyl-L-cysteine sulfoxide (B87167), commonly known as alliin (B105686). wikipedia.orgsmolecule.comencyclopedia.pub Alliinase rapidly catalyzes the conversion of alliin into allicin (B1665233), a highly reactive and unstable thiosulfinate responsible for the characteristic pungent aroma of fresh garlic. smolecule.comoregonstate.edu

Allicin itself is a transient compound and quickly decomposes into a variety of other organosulfur compounds. oregonstate.edu In the presence of organic solvents or oils, one of the key breakdown pathways involves the formation of thioacrolein (B1219185) (prop-2-ene-1-thial). wikipedia.orgsmolecule.com Subsequently, this compound is formed through a Diels-Alder reaction, which involves the dimerization of two thioacrolein molecules. wikipedia.orgsmolecule.com This reaction also produces its isomer, 3-vinyl-4H-1,2-dithiin. wikipedia.org

This formation pathway is not exclusive to common garlic. The compound has also been identified in Allium victorialis (alpine leek or caucas). nih.govfoodb.ca In one study, an incubated methanol (B129727) extract of Allium victorialis var. platyphyllum showed that 2-vinyl-4H-1,3-dithiin was the most abundant of eleven identified organosulfur compounds. nih.govresearchgate.net

Furthermore, this compound has been detected in Alliaria petiolata (garlic mustard), a member of the Brassicaceae family. In oils derived from autolyzed (self-digested) garlic mustard, 2-vinyl-4H-1,3-dithiin was found, arising from the degradation of S-alke(en)yl cysteine sulphoxides, demonstrating a similar precursor pathway to that in Allium species. researchgate.netsrce.hrcore.ac.uk

| Species | Initial Precursor | Enzyme | Intermediate Compound | Key Reactive Species | Final Product |

|---|---|---|---|---|---|

| Allium sativum (Garlic) | Alliin | Alliinase | Allicin | Thioacrolein | This compound |

| Allium victorialis (Alpine Leek) | Alliin/Related Sulfoxides | Alliinase | Allicin | Thioacrolein | This compound |

| Alliaria petiolata (Garlic Mustard) | S-alke(en)yl cysteine sulphoxide | Alliinase (or similar enzyme) | Thiosulfinates | Thioacrolein | This compound |

Influence of Processing and Storage on this compound Levels

The concentration of this compound in food products is highly dependent on the methods of preparation, processing, and storage, as these conditions directly affect the chemical transformations of allicin.

Thermal processing, particularly in the presence of a non-polar medium like oil, significantly promotes the formation of this compound. mdpi.com Allicin is known to be thermally labile, and its decomposition is favored by heat. conicet.gov.ar When garlic is fried or stir-fried in oil, the non-polar environment facilitates the transformation of allicin into vinyldithiins. mdpi.commyfoodresearch.comnih.gov Consequently, this compound is considered a primary component in stir-fried garlic and garlic-macerated oils. encyclopedia.pubresearchgate.netnih.gov

Research has shown that frying increases the levels of vinyldithiins compared to baking. spandidos-publications.com One study investigating home-cooking methods found that chopped garlic cooked by stir-frying yielded the highest amount of 2-vinyl-4H-1,3-dithiin. conicet.gov.ar The temperature and duration of heating are critical factors. For instance, optimal conditions for maximizing the yield of 2-vinyl-4H-1,3-dithiin in a garlic mustard oil macerate were identified as heating at 77.51°C for approximately 2.2 hours. tandfonline.com

In contrast, heating garlic in an aqueous medium can lead to different outcomes. One study on garlic paste reported a decrease in this compound content during thermal processing at temperatures between 75°C and 95°C, highlighting the crucial role of the solvent (oil vs. water) in directing the decomposition pathways of allicin. nih.gov

Aging and fermentation are other processes that alter the chemical profile of garlic and influence the levels of this compound. During the production of aged garlic extract (AGE), where garlic is aged over an extended period, this compound is generated and has been identified as a key odorant in the final product. researchgate.net

Fermentation of garlic with specific strains of lactic acid bacteria has also been shown to produce various sulfur-related metabolites. scielo.brscielo.br Studies have reported that garlic fermented with Weissella koreensis or Leuconostoc mesenteroides contains higher levels of compounds like 3-vinyl-[4H]-1,2-dithiin (an isomer of this compound) compared to fresh garlic, indicating that microbial action contributes to the transformation of garlic's native sulfur compounds. scielo.brscielo.br

| Processing Method | Medium | Effect on this compound Concentration | Reference |

|---|---|---|---|

| Frying / Stir-frying | Oil (Non-polar) | Significant Increase | mdpi.comconicet.gov.armyfoodresearch.com |

| Heating / Boiling | Water (Polar) | Decrease or No Significant Formation | nih.gov |

| Oil Maceration (with heat) | Oil (Non-polar) | Increase (Yield can be optimized) | researchgate.nettandfonline.com |

| Aging (e.g., Aged Garlic Extract) | Aqueous Solution | Formation (Becomes a key compound) | researchgate.net |

| Fermentation | Aqueous / Garlic Matrix | Formation of isomers is enhanced | scielo.brscielo.br |

Thermal Processing Effects (e.g., Frying)

Co-occurrence and Interrelationship with Other Organosulfur Compounds in Natural Systems

This compound does not appear in isolation. It is part of a complex mixture of organosulfur compounds that are formed simultaneously from the degradation of allicin. encyclopedia.pubspandidos-publications.com Its most immediate chemical relative is its isomer, 3-vinyl-4H-1,2-dithiin, which is formed from the same thioacrolein precursor via a different Diels-Alder cyclization arrangement. wikipedia.org These two isomers are frequently identified together in processed garlic products like garlic oil. nih.govspandidos-publications.com

Another major group of compounds that co-occur with and are related to this compound are the ajoenes. Both (E)- and (Z)-ajoene are also stable transformation products of allicin, particularly in oily or solvent-based preparations. wikipedia.orgoregonstate.edu Therefore, garlic oil macerates are typically characterized by the presence of vinyldithiins and ajoenes as their major organosulfur components. spandidos-publications.com

Other co-occurring sulfur compounds include a series of acyclic polysulfides such as diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). oregonstate.eduspandidos-publications.comfrontiersin.org These compounds are also derived from allicin's decomposition but through different reaction pathways than the one leading to vinyldithiins. The relative abundance of these compounds versus vinyldithiins is heavily influenced by the processing conditions, especially the solvent polarity and temperature. conicet.gov.arnih.gov

In species like Alliaria petiolata, 2-vinyl-4H-1,3-dithiin is found alongside not only other alliin-derived compounds like diallyl disulfide but also compounds derived from different precursors, such as glucosinolates, which produce allyl isothiocyanate upon degradation. researchgate.netsrce.hr

| Compound Name | Chemical Family | Relationship to this compound |

|---|---|---|

| 3-Vinyl-4H-1,2-dithiin | Vinyldithiin (Isomer) | Formed from the same precursor (Thioacrolein) via a different reaction. wikipedia.org |

| (E)-Ajoene and (Z)-Ajoene | Ajoene | Formed from allicin, often in the same non-polar conditions. oregonstate.edu |

| Diallyl sulfide (DAS) | Acyclic Polysulfide | A related allicin decomposition product. spandidos-publications.com |

| Diallyl disulfide (DADS) | Acyclic Polysulfide | A related allicin decomposition product. spandidos-publications.com |

| Diallyl trisulfide (DATS) | Acyclic Polysulfide | A related allicin decomposition product. spandidos-publications.com |

| Allicin | Thiosulfinate | The direct, unstable precursor to vinyldithiins and other compounds. wikipedia.org |

Applications in Advanced Chemical Synthesis and Materials Science

2-Vinyl-4H-1,3-dithiine as a Building Block in Organic Synthesis

This compound serves as a versatile C3 building block in organic synthesis. researchgate.net Its dithiine ring, an unsaturated six-membered heterocycle with two sulfur atoms, and the reactive vinyl group provide multiple sites for chemical modification. smolecule.comfoodb.ca This allows for its incorporation into a wide array of more complex molecules.

The compound's synthetic utility stems from its ability to participate in various chemical transformations. For instance, at elevated temperatures, it can undergo a retro-Diels-Alder reaction to generate thioacrolein (B1219185). wikipedia.orgsmolecule.com Furthermore, the masked dithioacetal functionality can release hydrogen sulfide (B99878) through hydrolysis, a process that is also of interest for its biological implications. wikipedia.org The vinyl group is susceptible to typical electrophilic addition reactions, further expanding its synthetic potential.

Polymer Chemistry: Monomer in Copolymerization Reactions

A significant application of this compound is in polymer chemistry, where it functions as a monomer in copolymerization reactions. osti.gov This has led to the development of novel polymers with tailored properties.

Free Radical Polymerization Procedures

Copolymers incorporating this compound can be readily prepared using free radical polymerization methods. osti.gov These procedures can be carried out in solution or in bulk and can be initiated thermally with free-radical initiators or photochemically with photoinitiators. osti.gov These methods allow for the production of copolymers with molecular weights ranging from approximately 2,000 to 500,000. osti.gov

Copolymer Systems (e.g., with N-vinyl pyrrolidone)

A notable example of a copolymer system is the one formed between this compound and N-vinyl pyrrolidone (NVP). osti.govscience.gov In this copolymerization, the polymerization occurs selectively at the vinyl moiety of the dithiin. science.gov The resulting poly(2-vinyl-4H-1,3-dithiin-co-N-vinyl pyrrolidone) has been patented for its biocompatible, antithrombogenic, and antibiotic properties. wikipedia.orgosti.gov

The proportion of the dithiin monomer in the copolymer can be varied, typically between 0.5 and 50 mole percent, to fine-tune the properties of the final material. osti.gov For instance, when the dithiin component is kept below approximately 10 mole percent, the copolymer retains water solubility characteristics similar to those of poly(N-vinyl pyrrolidone). osti.gov

Table 1: Copolymerization Parameters of this compound and N-vinyl pyrrolidone

| Parameter | Value | Reference |

| Monomers | This compound, N-vinyl pyrrolidone | osti.gov |

| Polymerization Method | Free radical polymerization (thermal or photochemical) | osti.gov |

| Dithiin Mole Percent | 0.5 - 50% | osti.gov |

| Resulting Molecular Weight | 2,000 - 500,000 | osti.gov |

| Key Properties | Biocompatible, Antithrombogenic, Antibiotic | wikipedia.orgosti.gov |

Use as a Model Compound for Fundamental Organosulfur Chemistry Investigations

Beyond its direct applications, this compound serves as a valuable model compound for fundamental investigations in organosulfur chemistry. evitachem.com Its well-defined structure allows researchers to study the reactivity and properties of the dithiin ring system and the influence of the vinyl substituent. smolecule.com These studies contribute to a deeper understanding of sulfur-containing heterocyclic compounds, which are prevalent in many natural products and pharmacologically active molecules. Investigations into its thermal decomposition and hydrolytic behavior provide insights into the reaction mechanisms of related organosulfur compounds. wikipedia.org

Future Research Directions and Emerging Opportunities

Exploration of Advanced Catalytic Applications

Organosulfur compounds have gained prominence as versatile ligands in transition metal catalysis due to their strong coordination to metal centers and their ability to influence the electronic and steric environment of the catalyst. researchgate.net The 2-Vinyl-4H-1,3-dithiine molecule, with its sulfur atoms and a reactive vinyl group, is a promising but unexplored candidate for the development of novel catalytic systems.

Future investigations could explore its role in several catalytic domains:

Ligand Development: The dithiine moiety can act as a bidentate sulfur-donor ligand, similar to well-studied dithiolene complexes. scholaris.ca The vinyl group provides a handle for immobilization on a solid support or for further functionalization to fine-tune the ligand's properties.

Organocatalysis: The sulfur atoms could potentially participate in organocatalytic transformations, for example, by stabilizing adjacent carbanions or participating in redox processes.

Polymerization Catalysis: As a monomer, the reactivity of the vinyl group could be harnessed in coordination-polymerization reactions, with the dithiine ring potentially influencing the catalytic cycle.

Research into the catalytic applications of this compound and its derivatives could lead to new, efficient catalysts for a wide range of organic transformations.

| Potential Catalytic Role | Key Structural Feature | Example Application Area |

| Metal Ligand | Dithiine Sulfur Atoms | Cross-coupling reactions, hydrogenation |

| Organocatalyst | Sulfur Atoms, Vinyl Group | Asymmetric synthesis |

| Co-monomer/Catalyst | Vinyl Group | Controlled polymerization |

In-depth Mechanistic Understanding through In Situ Spectroscopy

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. While the formation of this compound from garlic precursors like allicin (B1665233) is known, the detailed mechanistic pathways are not fully elucidated. researchgate.net Modern in situ spectroscopic techniques offer powerful tools to observe reactive intermediates and transition states in real-time.

Future studies should employ these advanced methods to probe the formation and reactions of this compound:

In Situ NMR and IR/Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products as a function of time, providing kinetic and structural information about the reaction pathway. For instance, they could be used to study the thermal rearrangement of allicin into vinyldithiins. researchgate.nettandfonline.com

In Situ Electron Paramagnetic Resonance (EPR) Spectroscopy: If radical intermediates are involved in the synthesis or subsequent reactions, in situ EPR can provide direct evidence for their existence and yield information about their structure. researchgate.net

Tip-Enhanced Raman Spectroscopy (TERS): For reactions occurring on surfaces, such as in heterogeneous catalysis or on-surface polymerization, TERS can provide chemical information with nanoscale spatial resolution, offering unprecedented mechanistic detail. nih.gov

Applying these techniques would provide a fundamental understanding of the chemistry of this compound, enabling more efficient syntheses and the rational design of new applications.

Theoretical Prediction of Novel Reactivity and Derivative Properties

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reactivity, thereby guiding experimental work. researchgate.net For this compound, theoretical studies can provide significant insights where experimental data is lacking and can accelerate the discovery of new derivatives with desired functionalities.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals, and reaction energetics of this compound. uni-greifswald.de This can predict the most likely sites for electrophilic or nucleophilic attack, the stability of potential intermediates, and the barriers for various reaction pathways.

Molecular Docking Simulations: To explore potential pharmaceutical applications, molecular docking can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. researchgate.net This can help prioritize which derivatives to synthesize and test.

Prediction of Material Properties: For applications in materials science, computational methods can predict the electronic and optical properties of polymers or other materials incorporating the dithiine unit, guiding the design of new functional materials. nih.gov

| Computational Method | Target of Investigation | Potential Outcome |

| Density Functional Theory (DFT) | Reactivity, reaction mechanisms, electronic structure | Guidance for synthetic strategies |

| Molecular Docking | Binding affinity to biological macromolecules | Prioritization of drug candidates |

| Property Prediction | Electronic and optical properties of polymers | Design of novel functional materials |

Design of New Polymeric Materials Incorporating Dithiine Units

The development of functional polymers with responsive or electronic properties is a major goal in materials science. The incorporation of disulfide and dithiine moieties into polymer backbones has been shown to impart useful characteristics, such as redox responsiveness and degradability. rsc.orgrsc.org The this compound molecule is an ideal building block for such materials, combining a polymerizable vinyl group with a functional dithiine ring.

Emerging opportunities in this area include:

Redox-Responsive Polymers: The dithiine ring can be cleaved under reductive conditions, similar to a disulfide bond. Polymers incorporating this unit could be designed to degrade or release a payload (e.g., a drug) in response to a specific redox stimulus. This concept has been demonstrated using ring-opening metathesis polymerization (ROMP) of a related dithiine isomer. rsc.orgrsc.org

Addition Polymerization: The vinyl group allows for straightforward incorporation into a variety of polymer backbones via common addition polymerization techniques (free radical, cationic, etc.). This could lead to materials with tailored physical properties (e.g., thermal stability, solubility) while retaining the chemical functionality of the dithiine ring.

Conducting and Electrochromic Polymers: Dithiine and dithiolene units are components of various electroactive materials. researchgate.netbeilstein-journals.org Polymers containing this compound could be explored for applications in organic electronics, such as in sensors, electrochromic devices, or as components in organic field-effect transistors (OFETs), drawing parallels to materials like poly(dithieno[3,4-b,3',4'-e]- rsc.orgresearchgate.net-dithiine). researchgate.net

The synthesis and characterization of polymers derived from this compound could open the door to a new class of smart materials with applications ranging from biomedicine to electronics.

常见问题

Q. How is 2-Vinyl-4H-1,3-dithiine synthesized and characterized in laboratory settings?

- Methodological Answer : this compound is synthesized via microwave-assisted degradation of allicin in acetone, achieving rapid reaction completion (5 minutes). Structural confirmation is performed using liquid chromatography-mass spectrometry (LC/MS) to identify retention times and mass spectra. For natural sources (e.g., garlic or Allium ursinum), hexane extraction followed by gas-liquid chromatography (GLC) with flame ionization detection is employed, though thermal decomposition during GLC may require artifact correction .

Q. What factors influence the stability of this compound during analytical procedures?

- Methodological Answer : Stability is pH- and temperature-dependent. In acidic conditions, decomposition occurs rapidly, while neutral or alkaline conditions prolong stability. During GLC analysis, thermolability necessitates low-temperature protocols to prevent degradation into artifacts. For long-term storage, inert atmospheres (e.g., nitrogen) and cryopreservation (-20°C) are recommended .

Q. How is this compound quantified in complex matrices like plant extracts or biological tissues?

- Methodological Answer : Quantitative analysis uses LC/MS with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. For tissue distribution studies in animal models, serum, liver, and fat samples are homogenized, extracted with acetonitrile, and analyzed via high-resolution mass spectrometry (HRMS) to distinguish isomers like 3-vinyl-4H-1,2-dithiin .

Advanced Research Questions

Q. How does the lipophilicity of this compound affect its pharmacokinetic profile in vivo?

- Methodological Answer : Lipophilicity (logP ~2.5) governs tissue distribution, favoring accumulation in adipose tissue and kidneys over hydrophilic organs like the liver. Pharmacokinetic studies in rats using radiolabeled tracers show a half-life of 4.2 hours in serum, with rapid hepatic clearance via glutathione conjugation. Advanced compartmental modeling (e.g., PBPK) is recommended to predict interspecies scaling .

Q. What methodological approaches resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Discrepancies arise from concentration-dependent effects and assay conditions. For antioxidant activity, standardized DPPH and β-carotene bleaching assays (IC50 = 124–328 µg/mL) should be paired with cellular ROS detection (e.g., H2DCFDA fluorescence). Pro-oxidant effects at high doses require validation via NADPH oxidase inhibition assays and in silico docking (e.g., AutoDock Vina targeting 2CDU protein) .

Q. How can controlled-release formulations of this compound be optimized for therapeutic applications?